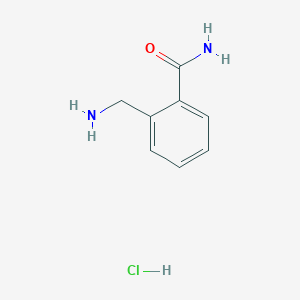

2-(Aminomethyl)benzamide hydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOLWQMCYOIZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-15-6 | |

| Record name | Benzamide, 2-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to 2-(Aminomethyl)benzamide Hydrochloride: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 2-(Aminomethyl)benzamide hydrochloride (CAS No: 1187927-15-6), a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its properties, synthesis, analysis, and its pivotal role as a scaffold for novel therapeutics.

Introduction: The Significance of the Benzamide Moiety

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The strategic incorporation of an aminomethyl group at the ortho position of the benzamide scaffold, as seen in 2-(Aminomethyl)benzamide, provides a crucial structural motif for interaction with biological targets. This guide focuses on the hydrochloride salt of this compound, which offers enhanced stability and solubility, making it a preferred form for research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research.

| Property | Value | Source |

| CAS Number | 1187927-15-6 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O·HCl | [1][2] |

| Molecular Weight | 186.64 g/mol | [1][2][4] |

| Appearance | Solid | |

| Storage | Store at 10°C - 25°C | [1][2] |

| SMILES | C1=CC=C(C(=C1)CN)C(=O)N.Cl | [1][2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

Synthesis of this compound

The synthesis of this compound is a critical process for its availability in research. A common and efficient synthetic route involves the catalytic reduction of 2-cyanobenzamide.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound from 2-cyanobenzamide.

Step-by-Step Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound.

Step 1: Catalytic Hydrogenation of 2-Cyanobenzamide

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-cyanobenzamide in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain crude 2-(Aminomethyl)benzamide.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 2-(Aminomethyl)benzamide in a minimal amount of a suitable solvent like ethanol or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining impurities. Dry the product under vacuum to yield this compound.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Protocol

While a specific validated method for this compound is not widely published, the following protocol, adapted from methods for analogous compounds, can serve as a starting point for method development.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Applications in Drug Discovery: A Scaffold for GlyT2 Inhibitors

A significant application of this compound is its use as a foundational scaffold in the development of glycine transporter type-2 (GlyT2) inhibitors.[5]

The Role of GlyT2 in Neuropathic Pain

Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem. GlyT2 is responsible for the reuptake of glycine from the synaptic cleft back into presynaptic neurons, thereby terminating the inhibitory signal.[6] In chronic pain states, particularly neuropathic pain, there can be a dysfunction in this inhibitory signaling. By inhibiting GlyT2, the concentration of glycine in the synapse is increased, which enhances the activation of postsynaptic glycine receptors, leading to a reduction in pain signaling.[7]

Mechanism of Action of 2-(Aminomethyl)benzamide-based GlyT2 Inhibitors

Caption: Inhibition of GlyT2 by 2-(Aminomethyl)benzamide derivatives enhances inhibitory signaling.

Structure-activity relationship (SAR) studies on derivatives of 2-(Aminomethyl)benzamide have led to the discovery of potent and selective GlyT2 inhibitors.[5] These compounds act by competitively binding to the GlyT2 transporter, preventing the reuptake of glycine from the synaptic cleft. This leads to an accumulation of glycine, which then potentiates the activity of inhibitory glycine receptors on postsynaptic neurons, ultimately dampening the transmission of pain signals.

Experimental Protocol: In Vitro GlyT2 Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of compounds on GlyT2, often using a cell line stably expressing the human GlyT2 transporter.

-

Cell Culture: Culture human GlyT2-expressing cells (e.g., HEK293 or CHO cells) in appropriate media.

-

Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (derived from this compound).

-

Substrate Addition: Add a radiolabeled substrate, such as [³H]glycine, to initiate the uptake reaction.

-

Termination and Lysis: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of radiolabeled glycine taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

-

Handling: Avoid creating dust. Use in a well-ventilated area.[1] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.[1][2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups make it an ideal starting point for the development of novel therapeutics, particularly in the area of non-opioid analgesics through the inhibition of GlyT2. This technical guide provides a comprehensive foundation for researchers to understand and effectively utilize this important chemical entity in their drug discovery endeavors.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | 1187927-15-6 | FA122910 [biosynth.com]

- 3. bio-fount.com [bio-fount.com]

- 4. 4-(Aminomethyl)benzamide hydrochloride | C8H11ClN2O | CID 16246120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Aminomethyl)-benzamide-based glycine transporter type-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.utep.edu [scholarworks.utep.edu]

A Comprehensive Technical Guide to the Synthesis of 2-(Aminomethyl)benzamide Hydrochloride from Isatoic Anhydride

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of 2-(aminomethyl)benzamide hydrochloride, a valuable building block in medicinal chemistry and drug development.[1] The described synthetic route is a robust two-step process commencing with the versatile starting material, isatoic anhydride. The protocol details the nucleophilic ring-opening of isatoic anhydride to form the intermediate 2-aminobenzamide, followed by a selective borane-mediated reduction of the primary amide to the corresponding amine. This document emphasizes the underlying chemical principles, causality behind experimental choices, critical process parameters, and comprehensive analytical characterization of the intermediate and final product. It is intended for researchers, chemists, and drug development professionals seeking a reliable and well-elucidated synthetic procedure.

Introduction and Synthetic Strategy

This compound is a key intermediate used in the synthesis of a variety of pharmacologically active compounds.[1] Its bifunctional nature, possessing both a primary amine and a primary benzamide, makes it an attractive scaffold for constructing complex molecular architectures.

The synthetic pathway outlined in this guide begins with isatoic anhydride, an N-carboxyanhydride of anthranilic acid.[2][3] Isatoic anhydride is a stable, commercially available reagent that serves as an efficient precursor for various ortho-substituted aniline derivatives through reactions with nucleophiles, which typically proceed with the evolution of carbon dioxide.[4][5]

Our strategy involves two distinct chemical transformations:

-

Aminolysis of Isatoic Anhydride: The synthesis initiates with the ring-opening of isatoic anhydride using aqueous ammonia. This reaction proceeds via nucleophilic attack on the more electrophilic carbonyl carbon, leading to the formation of 2-aminobenzamide with the concurrent release of carbon dioxide.[6][7]

-

Selective Amide Reduction: The resulting 2-aminobenzamide is then subjected to reduction. For this transformation, a borane complex (e.g., borane-tetrahydrofuran complex, BH₃·THF) is employed. This reagent is chosen for its high chemoselectivity in reducing amides to amines while being less reactive towards other functional groups compared to harsher reducing agents like lithium aluminum hydride (LiAlH₄).[8][9][10][11] The reaction culminates in the formation of the free base, 2-(aminomethyl)benzamide, which is subsequently converted to its stable hydrochloride salt for ease of handling and storage.

This two-step approach is efficient and provides a clear pathway to the target molecule, as illustrated in the workflow below.

Part I: Synthesis of 2-Aminobenzamide (Intermediate)

Mechanistic Rationale

The reaction of isatoic anhydride with ammonia is a classic example of nucleophilic acyl substitution. The cyclic anhydride structure presents two electrophilic carbonyl centers. Ammonia, acting as the nucleophile, preferentially attacks the more reactive carbonyl (C4), which is part of the mixed carbonic-carboxylic anhydride system. This attack leads to the opening of the heterocyclic ring to form an unstable carbamate intermediate. This intermediate rapidly undergoes decarboxylation (loss of CO₂) to yield the stable 2-aminobenzamide product. The reaction is typically exothermic and proceeds readily.[4][6]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Isatoic Anhydride (C₈H₅NO₃) | ≥98% | Standard Chemical Supplier | Tan colored powder.[12] |

| Ammonium Hydroxide (NH₄OH) | 28-30% solution in water | Reagent Grade | Use in a well-ventilated fume hood. |

| Deionized Water | N/A | In-house | Used for washing. |

| Ethanol | 95% | Reagent Grade | Used for recrystallization if needed. |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add isatoic anhydride (16.3 g, 0.1 mol).

-

Reagent Addition: In a well-ventilated fume hood, slowly add 100 mL of concentrated ammonium hydroxide solution (28-30%) to the flask at room temperature. The addition should be done portion-wise over 15-20 minutes to control the initial exothermic reaction and gas evolution (CO₂).

-

Reaction: Stir the resulting slurry vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Upon completion, the white precipitate of 2-aminobenzamide is collected by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any unreacted ammonia and other water-soluble impurities.

-

Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The typical yield is 85-95%.

Characterization of 2-Aminobenzamide

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 108-110 °C.

-

FT-IR (KBr, cm⁻¹): 3465, 3360 (N-H stretch, Ar-NH₂), 3280 (N-H stretch, -CONH₂), 1638 (C=O stretch, amide I).[13]

-

¹H NMR (400 MHz, DMSO-d₆, δ ppm): 10.0-10.2 (br s, 1H, CONH ), 7.6-7.8 (m, 3H, Ar-H and CONH ), 7.1-7.2 (m, 1H, Ar-H ), 6.7-6.8 (d, 1H, Ar-H ), 6.5-6.6 (t, 1H, Ar-H ), 6.3-6.5 (br s, 2H, Ar-NH ₂).[13]

Part II: Reduction of 2-Aminobenzamide to this compound

Rationale for Borane Reduction

The reduction of a primary amide to a primary amine requires a powerful reducing agent. While LiAlH₄ is effective, it is pyrophoric and non-selective. Borane (BH₃) and its complexes, such as BH₃·THF, are preferred for this transformation due to several advantages:[8][11]

-

Chemoselectivity: Borane selectively reduces amides and carboxylic acids, while typically not affecting esters, halides, or nitro groups under the same conditions.[8]

-

Milder Conditions: The reaction can be carried out under less stringent conditions compared to LiAlH₄.

-

Improved Safety Profile: While still requiring careful handling, BH₃·THF is generally considered safer to handle than LiAlH₄.

The mechanism involves the coordination of the Lewis acidic boron atom to the lone pair of electrons on the carbonyl oxygen.[10] This coordination activates the carbonyl carbon towards hydride transfer from the borane. A subsequent elimination and further reduction steps lead to the formation of an amine-borane complex, which is hydrolyzed during the workup to release the free amine.[10][14][15]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Aminobenzamide | As synthesized in Part I | N/A | Must be thoroughly dried. |

| Borane-tetrahydrofuran complex | 1.0 M solution in THF | Acyl-grade | Handle under inert atmosphere (N₂ or Ar). |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Reagent Grade | Use from a sealed bottle or freshly distilled. |

| Methanol (MeOH) | Anhydrous | Reagent Grade | For quenching. |

| Hydrochloric Acid (HCl) | 37% aqueous or as solution in 2-propanol | Reagent Grade | For salt formation. |

| Diethyl ether or Ethyl acetate | Anhydrous | Reagent Grade | For precipitation/crystallization. |

Procedure:

-

Reaction Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

-

Dissolution: Add 2-aminobenzamide (6.8 g, 0.05 mol) to the flask, followed by 100 mL of anhydrous THF. Stir the mixture to dissolve the amide. Some gentle warming may be required. Cool the solution to 0°C in an ice bath.

-

Reducer Addition: Slowly add BH₃·THF complex (1.0 M solution in THF, 150 mL, 0.15 mol, 3.0 eq.) to the stirred solution via the dropping funnel over a period of 1 hour. Maintain the temperature at 0-5°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very carefully and slowly, add methanol (50 mL) dropwise to quench the excess borane. Caution: Vigorous hydrogen gas evolution will occur.[8] Ensure adequate ventilation and no ignition sources.

-

Solvent Removal: After gas evolution ceases, remove the THF and methanol under reduced pressure using a rotary evaporator.

-

Salt Formation: Dissolve the resulting oily residue in 100 mL of anhydrous ethyl acetate or diethyl ether. Cool the solution in an ice bath and bubble anhydrous HCl gas through it, or add a solution of HCl in 2-propanol dropwise until the solution is acidic and precipitation is complete.

-

Isolation and Purification: Collect the precipitated white solid (this compound) by vacuum filtration. Wash the solid with cold diethyl ether (2 x 30 mL). Recrystallize from an ethanol/ether mixture if necessary to obtain the pure product.

-

Drying: Dry the final product in a vacuum oven at 50°C.

Physicochemical and Spectroscopic Characterization

Summary of Properties

| Property | Value | Source |

| Chemical Formula | C₈H₁₀N₂O · HCl | [1] |

| Molecular Weight | 186.64 g/mol | [1] |

| CAS Number | 1187927-15-6 | [1][16] |

| Appearance | White to off-white solid | |

| Storage | Store at 10°C - 25°C, protected from moisture | [1] |

Spectroscopic Data

-

FT-IR (KBr, cm⁻¹): Broad peaks from 3200-2800 (N-H⁺ stretch from hydrochloride salt), ~3350 & ~3180 (N-H stretch, -CONH₂), ~1650 (C=O stretch, amide I).

-

¹H NMR (400 MHz, D₂O, δ ppm): ~7.4-7.8 (m, 4H, Ar-H ), 4.3 (s, 2H, Ar-CH ₂-NH₃⁺), Amine (NH₃⁺) and amide (CONH₂) protons are often broad and may exchange with D₂O.

-

Mass Spectrometry (ESI+): m/z = 151.09 [M+H]⁺ for the free base (C₈H₁₀N₂O).

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated laboratory fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Isatoic Anhydride: Irritating to the eyes, respiratory system, and skin.[17] Avoid inhalation of dust and direct contact.[12][18]

-

Borane-THF Complex (BH₃·THF): Highly flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas.[10] It is toxic and can cause severe irritation. Must be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Quenching Procedure: The quenching of excess borane with methanol is highly exothermic and produces hydrogen gas. The addition must be slow, controlled, and performed at 0°C. Ensure no flammable solvents or ignition sources are nearby.

Conclusion

This guide presents a detailed and reliable two-step synthesis of this compound from isatoic anhydride. The aminolysis of the starting material provides the key intermediate, 2-aminobenzamide, in high yield. The subsequent selective reduction of the amide using a borane-THF complex offers a safe and efficient route to the desired product. By providing a thorough explanation of the underlying chemistry, detailed protocols, and safety considerations, this document serves as a valuable resource for chemists in the pharmaceutical and fine chemical industries.

References

- 1. This compound | 1187927-15-6 | FA122910 [biosynth.com]

- 2. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Isatoic Anhydride SDS of Suppliers [pharmacopeia.in]

- 13. mdpi.com [mdpi.com]

- 14. Reduction of Tertiary Amides by 9-BBN and Sia2BH - Chemistry Steps [chemistrysteps.com]

- 15. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 16. bio-fount.com [bio-fount.com]

- 17. Isatoic Anhydride MSDS Sheet [pcmenergy.com]

- 18. Isatoic Anhydride SDS MSDS Sheet [mubychem.com]

Unlocking the Synthetic Potential of 2-(Aminomethyl)benzamide: A Guide to the Reactivity of the Aminomethyl Group

An In-Depth Technical Guide

Abstract

2-(Aminomethyl)benzamide is a deceptively simple molecule whose true value lies in the intricate interplay between its ortho-disposed aminomethyl and benzamide functionalities. This guide provides a comprehensive technical overview of the reactivity centered on the primary aminomethyl group. We delve into the foundational nucleophilic and basic properties that drive common transformations such as N-acylation and N-alkylation, and explore the molecule's hallmark reaction: intramolecular cyclization to form the pharmaceutically relevant isoindolinone scaffold.[1][2] Furthermore, we analyze the electronic landscape of the molecule to predict its behavior in electrophilic aromatic substitution. This document is designed to serve as a practical resource, offering not only mechanistic insights but also actionable experimental protocols and data to empower researchers in leveraging this versatile building block for applications in medicinal chemistry, materials science, and complex molecule synthesis.[3][4]

Introduction: A Scaffold of Strategic Importance

At its core, 2-(aminomethyl)benzamide is a bifunctional aromatic compound. It features a primary benzylic amine (the aminomethyl group) and a primary amide (the benzamide group) positioned ortho to each other on a benzene ring. This specific arrangement is not a chemical coincidence but a strategic design, whether intentional or discovered, that unlocks unique chemical pathways.

The aminomethyl group, with its nucleophilic nitrogen, serves as a primary handle for derivatization, allowing for the facile introduction of diverse chemical moieties.[5] Simultaneously, the benzamide group modulates the electronic properties of the ring and, crucially, acts as a potential electrophilic partner for the neighboring amine. This proximity is the key to the molecule's most valuable transformation: the formation of fused heterocyclic systems like isoindolinones, a privileged scaffold in numerous bioactive molecules.[2][6] This guide will systematically dissect these reactive pathways.

Molecular Structure and Electronic Landscape

To understand the reactivity of 2-(aminomethyl)benzamide, one must first appreciate the electronic contributions of its constituent groups.

-

The Aminomethyl Group (-CH₂NH₂): As a modified benzylamine, this group is characterized by the sp³-hybridized nitrogen atom bearing a lone pair of electrons.[7] This lone pair is the epicenter of its reactivity, rendering it both a Brønsted-Lowry base and a potent nucleophile.[8][9] The methylene (-CH₂-) spacer insulates the amine from the aromatic ring's π-system, meaning its electronic influence on the ring is primarily through a weak electron-donating inductive effect (+I).

-

The Benzamide Group (-CONH₂): The amide group's influence is more complex. The carbonyl group is strongly electron-withdrawing via resonance (-M effect), which deactivates the aromatic ring toward electrophilic attack. However, the nitrogen atom's lone pair can also participate in resonance, donating electron density into the ring (+M effect).[10][11] This opposing resonance makes the amide group a weak activating or deactivating group overall, but it remains a strong ortho-, para-director in electrophilic aromatic substitution.[10][12]

The interplay of these groups dictates that the aminomethyl nitrogen is a strong nucleophilic center, while the aromatic ring is moderately activated or deactivated but with specific positions primed for substitution.

Core Reactivity of the Aminomethyl Group

The reactions of the aminomethyl group are characteristic of a primary amine, driven by the nucleophilicity of the nitrogen's lone pair.[5][13][14]

Figure 1: Overview of the primary reactive pathways of the aminomethyl group in 2-(aminomethyl)benzamide.

3.1. Basicity and Salt Formation As a base, the aminomethyl group readily reacts with both inorganic and organic acids to form stable ammonium salts.[8][15] This property is fundamental for purification processes and for preparing aqueous formulations.

3.2. Nucleophilic Substitution Reactions

-

N-Acylation: This is one of the most robust and high-yielding reactions for this substrate. The aminomethyl group acts as a nucleophile, attacking electrophilic acylating agents like acyl chlorides and acid anhydrides to form stable secondary amides.[8][16] The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.[8]

-

N-Alkylation: The amine can be alkylated by reaction with alkyl halides.[8][15] However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt. To achieve selective mono-alkylation, reductive amination is the preferred method.

-

Reductive Amination: A more controlled method for N-alkylation involves the reaction of the aminomethyl group with an aldehyde or ketone to form an intermediate imine (Schiff base), which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to yield the secondary or tertiary amine.

3.3. Schiff Base Formation Condensation with aldehydes or ketones under dehydrating conditions or with acid catalysis yields imines, also known as Schiff bases.[5] This reversible reaction is a cornerstone of dynamic covalent chemistry and a key step in reductive amination.

The Hallmark Reaction: Intramolecular Cyclization to Isoindolinones

The most significant aspect of 2-(aminomethyl)benzamide's reactivity is its propensity for intramolecular cyclization. The ortho positioning places the nucleophilic -NH₂ group in close proximity to the electrophilic carbonyl carbon of the amide. Upon heating or with appropriate catalysis, an intramolecular nucleophilic attack occurs, followed by the elimination of ammonia, to yield a stable, five-membered lactam known as an isoindolinone.[1][6]

This transformation is a powerful tool for rapidly constructing a key heterocyclic scaffold found in many pharmaceuticals.[2][17]

Figure 2: Simplified mechanism for the intramolecular cyclization of 2-(aminomethyl)benzamide to form an isoindolinone. (Note: Image placeholders are used; a real implementation would require actual chemical structure images).

Reactivity of the Aromatic Ring

For electrophilic aromatic substitution (EAS), the directing effects of both substituents must be considered.[18]

-

-CH₂NH₂ (via +I effect): Ortho-, para-director.

Analyzing the positions on the ring (C1 bearing -CONH₂, C2 bearing -CH₂NH₂):

-

The -CH₂NH₂ group directs incoming electrophiles to positions C3 and C5.

-

The -CONH₂ group directs to positions C4 and C6.

Therefore, the ring is activated at all four available positions (C3, C4, C5, C6). The final substitution pattern will be a function of the steric bulk of the incoming electrophile and the specific reaction conditions, but a mixture of products is likely. Steric hindrance from the existing substituents may disfavor substitution at C3 and C6, potentially favoring C4 and C5.

Experimental Protocols: A Self-Validating System

The following protocol for N-acylation is presented as a self-validating system, where the rationale for each step is explained to ensure reproducibility and understanding.

Protocol: Synthesis of N-((2-carbamoylphenyl)methyl)benzamide

Figure 3: A step-by-step experimental workflow for the N-acylation of 2-(aminomethyl)benzamide.

Methodology:

-

Dissolution & Basification: 2-(Aminomethyl)benzamide (1.0 eq) is dissolved in dichloromethane (DCM). Causality: DCM is an inert solvent that dissolves the starting materials but does not participate in the reaction. Triethylamine (1.2 eq) is added. Causality: The base is critical to neutralize the HCl that is generated during the reaction.[8] Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Acylation: The solution is cooled to 0 °C. Causality: This mitigates the exothermic nature of the acylation reaction. Benzoyl chloride (1.1 eq) is added dropwise. Causality: Slow addition prevents a rapid temperature increase and potential side reactions. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). Causality: TLC provides a simple, real-time validation of the consumption of starting material and formation of the product.

-

Aqueous Workup: The reaction mixture is washed sequentially with 1M HCl(aq), saturated NaHCO₃(aq), and brine. Causality: The acid wash removes the triethylamine hydrochloride salt. The bicarbonate wash removes any unreacted benzoyl chloride. The brine wash aids in the separation of the organic and aqueous layers.

-

Purification & Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water). Causality: Recrystallization provides a highly pure product. The final product's identity and purity are confirmed by NMR and Mass Spectrometry.

Data Summary

The following table summarizes the key transformations of the aminomethyl group, providing a quick reference for experimental planning.

| Reaction Type | Typical Reagents | Conditions | Product Class | Notes / Typical Yield |

| N-Acylation | Acyl Chloride, Anhydride, Base (Et₃N) | DCM or THF, 0 °C to RT | Secondary Amide | High-yielding and clean reaction. (>90%) |

| N-Alkylation | Alkyl Halide, Base (K₂CO₃) | DMF or Acetonitrile, Heat | Secondary/Tertiary Amine | Prone to over-alkylation. Reductive amination is preferred for control. (Variable) |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCE or MeOH, RT | Secondary/Tertiary Amine | Controlled and high-yielding method for mono-alkylation. (>85%) |

| Schiff Base Formation | Aldehyde/Ketone, Acid catalyst | Toluene, Dean-Stark, Heat | Imine | Reversible; requires removal of water to drive to completion. (Variable) |

| Intramolecular Cyclization | None (thermal) or Catalyst | High-boiling solvent (e.g., xylene), Heat | Isoindolinone | The hallmark reaction of this scaffold. (Good to excellent yields)[1][6] |

Conclusion

2-(Aminomethyl)benzamide is a powerful and versatile building block whose utility extends far beyond its simple structure. The reactivity of its aminomethyl group, governed by classic principles of nucleophilicity and basicity, provides reliable handles for molecular elaboration. However, it is the molecule's capacity for intramolecular cyclization, a direct consequence of the ortho-relationship between the amine and amide, that elevates it to a strategic scaffold in synthetic and medicinal chemistry. A thorough understanding of these reactive pathways, as detailed in this guide, is essential for any scientist looking to exploit this compound's full potential in the rapid construction of complex and functionally rich molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoindolinone synthesis [organic-chemistry.org]

- 3. 2-(Aminomethyl)-benzamide-based glycine transporter type-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(Aminomethyl)benzamide hydrochloride | 1187927-15-6 | FA122910 [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. studymind.co.uk [studymind.co.uk]

- 10. homework.study.com [homework.study.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 13. Learn About the Chemical Properties of Amines [unacademy.com]

- 14. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 15. ck12.org [ck12.org]

- 16. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 17. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Directing Effects | ChemTalk [chemistrytalk.org]

Safety, handling, and storage of 2-(Aminomethyl)benzamide hydrochloride

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 2-(Aminomethyl)benzamide Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for this compound (CAS No. 88905-95-5). Designed for researchers, chemists, and professionals in the field of drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure the responsible and safe utilization of this compound in a laboratory setting. The protocols outlined herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Compound Identification and Physicochemical Properties

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. A thorough understanding of its fundamental properties is the cornerstone of its safe handling.

| Property | Value | Source |

| CAS Number | 88905-95-5 | |

| Molecular Formula | C8H11ClN2O | |

| Molecular Weight | 186.64 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 225-229 °C | |

| Solubility | Information not available | |

| Synonyms | 2-(Aminomethyl)benzamide HCl |

The lack of publicly available solubility data necessitates that researchers perform small-scale solubility tests under controlled conditions before preparing solutions for experimental use.

Hazard Identification and Toxicological Profile

Based on available safety data sheets, this compound is classified as an irritant. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

2.1. Health Hazards

-

Skin Irritation: May cause skin irritation upon direct contact.

-

Eye Irritation: Can cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

As of the latest data, this compound has not been classified for carcinogenic, mutagenic, or reproductive toxicity. However, due to the limited toxicological data available, it is prudent to handle it as a potentially hazardous substance.

2.2. Environmental Hazards

There is currently no available data on the environmental impact of this compound. Therefore, it is imperative to prevent its release into the environment. All waste containing this chemical must be disposed of in accordance with local, state, and federal regulations.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and mitigate risks.

3.1. Engineering Controls

All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the powdered form or when heating solutions, to prevent the inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for personal safety. The following should be considered the minimum requirement:

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

-

Skin Protection:

-

Gloves: Wear impervious gloves, such as nitrile rubber. Regularly inspect gloves for any signs of degradation or puncture before and during use.

-

Lab Coat: A standard laboratory coat should be worn at all times.

-

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

3.3. General Hygiene Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated work clothing should not be allowed out of the workplace.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is in a refrigerator (2-8 °C) to ensure long-term stability.

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Container Integrity: Regularly inspect containers for any signs of damage or leaks.

Accidental Release and Emergency Procedures

In the event of an accidental release, a calm and methodical response is essential.

5.1. Spills

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding the generation of dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and governmental regulations.

5.2. First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

5.3. Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualizations

Workflow for Safe Handling of this compound

Caption: A stepwise workflow for the safe handling of this compound from preparation to cleanup.

Emergency Response for Accidental Spill

Caption: A clear, sequential process for responding to an accidental spill of this compound.

A-Z Guide to 2-(Aminomethyl)benzamide Hydrochloride: A Cornerstone Building Block for Advanced Organic Synthesis

Abstract

2-(Aminomethyl)benzamide hydrochloride is a deceptively simple molecule whose strategic placement of a primary amine and a primary amide on a benzene ring has made it an indispensable building block in modern organic and medicinal chemistry. Its true power lies in its capacity for differential reactivity and its role as a key precursor to complex heterocyclic scaffolds. This guide provides an in-depth analysis of its properties, core reactivity, and applications, with a focus on its pivotal role in the synthesis of high-value compounds like PARP inhibitors. We will explore detailed, field-tested protocols and mechanistic considerations to empower researchers in leveraging this versatile reagent to its full potential.

Introduction: The Strategic Importance of a Bifunctional Scaffold

In the landscape of synthetic chemistry, the value of a building block is measured by its versatility, reliability, and the strategic complexity it can introduce in a synthetic sequence. This compound excels on all fronts. As a stable, crystalline solid, it serves as a robust precursor featuring two key functional groups: a nucleophilic aminomethyl group and a carboxamide. The ortho relationship between these groups is critical, predisposing the molecule to intramolecular cyclization reactions that form the basis of many important heterocyclic systems.

Its most notable application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer drugs that have revolutionized oncology.[1][2] The benzamide moiety is a known key pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, binding tightly within the PARP enzyme's active site.[3] The adjacent aminomethyl group provides a reactive handle for constructing the rest of the complex molecular architecture, as exemplified in the industrial synthesis of drugs like Niraparib.[4][5]

Physicochemical Properties & Structural Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 1187927-15-6 | [6] |

| Molecular Formula | C₈H₁₁ClN₂O | [6] |

| Molecular Weight | 186.64 g/mol | [6] |

| Appearance | Solid | [6] |

| Storage | Store at 10°C - 25°C | [6] |

The hydrochloride salt form enhances the compound's stability and shelf-life, preventing the free amine from undergoing oxidative or other degradation pathways. However, this necessitates a neutralization step in most reaction protocols to unmask the nucleophilic primary amine.

Caption: Core structure and reactive sites of 2-(Aminomethyl)benzamide.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The primary amine is a potent nucleophile, readily participating in N-acylation, N-alkylation, and condensation reactions. The primary amide is less reactive but crucial for the biological activity of the final products, particularly in PARP inhibitors.

Cornerstone Application: Synthesis of PARP Inhibitors

The benzamide group is a privileged scaffold in the design of PARP inhibitors.[1][7] These drugs function by inhibiting DNA repair mechanisms in cancer cells, particularly those with BRCA1/2 mutations, leading to cell death.[1] 2-(Aminomethyl)benzamide is a central building block in the synthesis of Niraparib, an FDA-approved PARP inhibitor.[][9]

The general synthetic strategy involves using the aminomethyl group as a nucleophile to couple with an appropriate electrophile, building out the rest of the inhibitor's structure while retaining the critical benzamide pharmacophore.

Caption: Generalized workflow for PARP inhibitor synthesis.

Heterocycle Formation via Pictet-Spengler Reaction

The ortho relationship of the functional groups makes 2-(aminomethyl)benzamide an excellent substrate for intramolecular cyclization reactions. A prime example is the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinoline and related heterocyclic scaffolds.[10]

The reaction proceeds by condensation of the primary amine with an aldehyde or ketone to form an iminium ion, which is then attacked by the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution, leading to cyclization. This strategy provides rapid access to complex, drug-like cores. While classic tryptamines are more common, the principle extends to activated benzene rings like that in our building block.

N-Acylation for Amide Bond Formation

Beyond complex cyclizations, the aminomethyl group is readily acylated to form secondary amides. This is one of the most fundamental and widely used transformations in organic synthesis.[11][12] The reaction can be carried out with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents.

Experimental Protocols: A Practical Guide

Protocol 1: General Procedure for N-Acylation

This protocol describes a standard method for acylating this compound using an acid chloride under Schotten-Baumann conditions, which favors N-acylation.[13]

-

Materials:

-

This compound (1.0 eq)

-

Acyl chloride (1.05 eq)

-

Sodium hydroxide (NaOH), 2 M aqueous solution (2.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Distilled water

-

Brine solution

-

-

Procedure:

-

Suspend this compound (1.0 eq) in a mixture of DCM (or THF) and water (1:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add the 2 M NaOH solution (2.2 eq) to the stirred suspension. The solid should dissolve as the free amine is generated.

-

In a separate flask, dissolve the acyl chloride (1.05 eq) in a small amount of DCM.

-

Add the acyl chloride solution dropwise to the cooled, vigorously stirred reaction mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

-

Expert Insights (Causality):

-

Why Schotten-Baumann conditions? The two-phase system (aqueous alkaline and organic) ensures that the acid chloride preferentially reacts with the more nucleophilic amine in the organic phase, while the byproduct HCl is neutralized by the base in the aqueous phase. This minimizes O-acylation if hydroxyl groups are present and prevents di-acylation by keeping the instantaneous concentration of the acylating agent low.[13]

-

Why 0-5 °C? The reaction is exothermic. Low temperature controls the reaction rate, increasing selectivity for N-acylation and preventing unwanted side reactions.

-

Trustworthiness: Self-Validating Systems

Every protocol must be a self-validating system. For the N-acylation protocol above, validation is achieved through:

-

TLC Monitoring: A successful reaction will show the consumption of the starting material (visualized with ninhydrin stain for the free amine) and the appearance of a new, less polar product spot.

-

Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key indicators of success in ¹H NMR include the disappearance of the aminomethyl singlet (around 4.0 ppm) and the appearance of a new amide N-H proton and signals corresponding to the newly introduced acyl group.

Conclusion

This compound is more than a simple reagent; it is a strategic linchpin for the construction of molecules with profound biological significance. Its pre-organized ortho functionality and differential reactivity provide a reliable and efficient pathway to complex scaffolds, most notably the benzamide core of PARP inhibitors. By understanding its fundamental properties and mastering the key protocols for its use, researchers can unlock its full potential in the pursuit of novel therapeutics and advanced materials.

References

- 1. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | 1187927-15-6 | FA122910 [biosynth.com]

- 7. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Heterocyclic Scaffolds from 2-(Aminomethyl)benzamide Hydrochloride

Introduction: The Strategic Value of 2-(Aminomethyl)benzamide Hydrochloride

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound is a deceptively simple yet remarkably versatile bifunctional building block. Its true potential lies in the ortho-positioning of a nucleophilic primary amine and a latent electrophilic/nucleophilic amide group. This specific arrangement on a benzene ring provides an ideal scaffold for intramolecular cyclization reactions, enabling streamlined access to a variety of privileged heterocyclic cores. These cores, including quinazolinones and isoindolinones, are prevalent in numerous FDA-approved drugs and biologically active compounds, highlighting their significance in pharmacology.[1][2]

The hydrochloride salt form enhances the compound's stability and shelf-life, though it necessitates the use of a base in most reaction protocols to liberate the free, reactive primary amine. This guide provides an in-depth exploration of the causality behind experimental choices and offers detailed, validated protocols for the synthesis of key heterocyclic systems from this strategic starting material.

Section 1: Synthesis of Quinazolinone Derivatives

The quinazolinone scaffold is a cornerstone in medicinal chemistry, found in compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[3][4][5] The synthesis from 2-(aminomethyl)benzamide typically involves the reaction of the primary aminomethyl group with a suitable one-carbon (C1) electrophile, followed by an intramolecular cyclization involving the benzamide nitrogen.

Mechanistic Rationale: The Pathway to Quinazolinones

The formation of the quinazolinone ring system from 2-(aminomethyl)benzamide proceeds via a cascade of reactions. First, the primary amine, once liberated from its hydrochloride salt, reacts with an aldehyde. This forms a Schiff base (imine) intermediate. The crucial next step is an intramolecular nucleophilic attack by the amide nitrogen onto the imine carbon. This cyclization event generates a 2,3-dihydroquinazolin-4(1H)-one intermediate. To achieve the final, stable aromatic quinazolin-4(3H)-one, an oxidative dehydrogenation step is required to remove two hydrogen atoms from the newly formed heterocyclic ring.

Protocol 1: Metal-Free Oxidative Synthesis of 2-Aryl-quinazolin-4(3H)-ones

This protocol leverages a simple and environmentally benign oxidant, such as hydrogen peroxide or even air, often in a solvent like DMSO which can also participate in the reaction.[6] This approach avoids the need for transition metal catalysts, simplifying purification and reducing costs.

Materials & Equipment:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Hydrogen Peroxide (H₂O₂, 30% aq. solution)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 186.6 mg).

-

Reagent Addition: Add DMSO (5 mL) to dissolve the starting material. Add the substituted aromatic aldehyde (1.1 mmol) followed by triethylamine (1.5 mmol, 0.21 mL).

-

Causality Note: Triethylamine is a mild organic base used to neutralize the HCl salt and liberate the free primary amine, which is the active nucleophile for the initial reaction with the aldehyde.

-

-

Reaction Initiation: Begin stirring the mixture at room temperature. Slowly add hydrogen peroxide (30% aq., 2.0 mmol, 0.2 mL) dropwise.

-

Expertise Note: The slow addition of H₂O₂ is crucial to control the exothermicity of the oxidation step and prevent unwanted side reactions.

-

-

Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). A precipitate of the crude product should form.

-

Isolation: Collect the solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove residual DMSO.

-

Purification: The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield the pure 2-aryl-quinazolin-4(3H)-one.

Data Summary: Representative Yields

| Entry | Aldehyde | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 5 | 88 |

| 2 | 4-Chlorobenzaldehyde | 6 | 92 |

| 3 | 4-Methoxybenzaldehyde | 5 | 85 |

| 4 | 2-Naphthaldehyde | 8 | 78 |

Section 2: Synthesis of Isoindolinone Derivatives

The isoindolinone core is another privileged scaffold in medicinal chemistry.[7] The synthesis from 2-(aminomethyl)benzamide is a classic example of an intramolecular cyclodehydration, where the two ortho-functional groups react to form a five-membered lactam ring.

Mechanistic Rationale: Intramolecular Cyclodehydration

This transformation is conceptually straightforward. The nucleophilic nitrogen of the aminomethyl group attacks the electrophilic carbonyl carbon of the benzamide. This forms a tetrahedral intermediate which is energetically primed to collapse. The collapse expels ammonia (NH₃) to form the stable, five-membered isoindolinone ring. This reaction is typically driven by heat and may be facilitated by acidic or basic conditions, although thermal cyclization is often sufficient.

Protocol 2: Thermal Intramolecular Cyclization

This protocol utilizes high temperatures to drive the cyclodehydration reaction, providing a clean and direct route to the isoindolinone product without the need for additional reagents.

Materials & Equipment:

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

-

High-temperature reaction setup (e.g., flask with distillation head, heating mantle with sand bath)

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Free Amine Preparation: Neutralize an aqueous solution of this compound with sodium bicarbonate until the solution is basic (pH ~8-9). Extract the free amine into a suitable organic solvent like dichloromethane (DCM). Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 2-(aminomethyl)benzamide as a solid.

-

Trustworthiness Note: It is critical to start with the free amine, as the hydrochloride salt will not undergo thermal cyclization effectively.

-

-

Setup: Place the isolated 2-(aminomethyl)benzamide (1.0 mmol, 150.2 mg) in a round-bottom flask. Add a high-boiling solvent such as diphenyl ether (5 mL).

-

Reaction: Heat the mixture to reflux (approx. 250-260 °C) for 2-4 hours. During this time, ammonia gas will be evolved. The reaction can be monitored by observing the cessation of gas evolution.

-

Expertise Note: The reaction should be conducted in a well-ventilated fume hood due to the evolution of ammonia and the high temperatures involved.

-

-

Workup: Allow the reaction mixture to cool to room temperature, during which the isoindolinone product will typically crystallize out of the solvent.

-

Isolation & Purification: Dilute the cooled mixture with hexane to facilitate further precipitation. Collect the solid product by vacuum filtration. Wash the crystals thoroughly with hexane to remove the high-boiling solvent. The product is often of high purity, but can be recrystallized from ethanol or toluene if necessary.

Section 3: Synthesis of 1,4-Benzodiazepine Derivatives

1,4-Benzodiazepines are a famous class of psychoactive drugs.[8] Their synthesis from 2-(aminomethyl)benzamide requires a "stitching" reagent that provides the two-carbon backbone needed to form the seven-membered ring.

Protocol 3: Synthesis of 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-ones

This protocol uses an α,β-unsaturated ester, such as ethyl acrylate, which reacts first with the primary amine via a Michael addition. The newly formed secondary amine then undergoes an intramolecular cyclization with the benzamide group to form the seven-membered ring.[9]

Materials & Equipment:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Ethyl acrylate

-

Ethanol

-

Standard reflux and purification apparatus

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, suspend this compound (1.0 mmol, 186.6 mg) and potassium carbonate (2.5 mmol, 345.5 mg) in ethanol (10 mL).

-

Causality Note: Potassium carbonate is a stronger base than TEA and is effective for neutralizing the HCl salt in a protic solvent like ethanol.

-

-

Michael Addition: Add ethyl acrylate (1.2 mmol, 0.13 mL) to the suspension and stir at room temperature for 1 hour. This step forms the Michael adduct intermediate.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. The intramolecular cyclization and amide formation occur during this step. Monitor progress by TLC.

-

Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Isolation: Add water to the residue and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane) to afford the pure 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Isoindolinone synthesis [organic-chemistry.org]

- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC Method for the Quantification of 2-(Aminomethyl)benzamide Hydrochloride

Abstract

This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Aminomethyl)benzamide hydrochloride. The method is developed for accuracy, precision, and specificity, making it suitable for quality control and research applications in pharmaceutical settings. The described protocol utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, ensuring reliable and reproducible results. All procedures are established in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction and Scientific Rationale

This compound is a chemical intermediate and building block used in the synthesis of various pharmaceutical compounds.[6][7] Its purity and concentration are critical parameters that can influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for its quantification is essential.

This note describes a reversed-phase HPLC method, which is the most widely used mode of HPLC for pharmaceutical analysis due to its versatility in separating compounds based on hydrophobicity.[8][9] 2-(Aminomethyl)benzamide is a polar molecule containing a primary amine and an aromatic ring. The analytical challenge lies in achieving adequate retention on a non-polar stationary phase and ensuring a symmetrical peak shape.

The key to this method is the precise control of the mobile phase pH.[10][11] The primary amine group on the analyte is basic. By maintaining the mobile phase at a low pH (around 2.5-3.0), the amine group is fully protonated (positively charged). This approach serves two purposes:

-

Suppression of Silanol Interactions: At low pH, the acidic silanol groups on the silica-based stationary phase are protonated and thus neutral.[12] This minimizes undesirable ionic interactions between the positively charged analyte and the stationary phase, which can otherwise lead to significant peak tailing.[13][14][15]

-

Consistent Retention: Maintaining a pH at least two units away from the analyte's pKa ensures a single, stable ionic form in solution, leading to reproducible retention times and sharp, symmetrical peaks.[11][16][17]

A phosphate buffer is selected for its excellent buffering capacity in the desired low pH range and its transparency to UV light at the detection wavelength.[16][18][19]

Materials and Methods

Instrumentation and Consumables

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

-

Chromatography Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Column: Zorbax Extend C18, 4.6 x 150 mm, 5 µm particle size, or equivalent C18 column.

-

Analytical Balance: Mettler Toledo XPE205 or equivalent.

-

pH Meter: Calibrated with standard buffers.

-

Syringe Filters: 0.45 µm PVDF or Nylon.

Reagents and Chemicals

-

This compound: Reference Standard (>99% purity).

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

-

Phosphoric Acid (H₃PO₄): 85%, ACS grade or higher.

-

Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.

Chromatographic Conditions

All chromatographic parameters are summarized in the table below for clarity.

| Parameter | Condition |

| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 2.5) : Acetonitrile (85:15, v/v) |

| Stationary Phase | C18 Column (4.6 x 150 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Detailed Protocols

Mobile Phase Preparation (1 L)

-

Weigh 3.40 g of KH₂PO₄ and dissolve it in 900 mL of DI water.

-

Adjust the pH of the solution to 2.5 ± 0.05 using 85% phosphoric acid.

-

Add DI water to bring the final volume to 1000 mL.

-

Filter the buffer solution through a 0.22 µm nylon filter.

-

Prepare the final mobile phase by mixing 850 mL of the prepared buffer with 150 mL of acetonitrile.

-

Degas the mobile phase for 15 minutes using sonication or an online degasser.

Standard Solution Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standards for linearity assessment (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase. A 100 µg/mL standard is typically used for routine assays.

Sample Preparation

-

Accurately weigh a sample powder equivalent to approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

-

Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature and dilute to volume with the mobile phase.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Workflow

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5]

Caption: Workflow for the HPLC analysis and validation of 2-(Aminomethyl)benzamide HCl.

Validation Results Summary

| Validation Parameter | Specification | Result |

| Specificity | No interference at the retention time of the analyte peak. | Pass |

| Linearity (Range) | 10 - 150 µg/mL | Correlation Coefficient (r²) > 0.999 |

| Accuracy | 98.0% - 102.0% recovery | Pass |

| Precision (Repeatability) | RSD ≤ 2.0% | < 1.0% |

| Precision (Intermediate) | RSD ≤ 2.0% | < 1.5% |

| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1 µg/mL |

| Robustness | RSD ≤ 2.0% after minor changes | Pass |

Results and Discussion

Under the specified chromatographic conditions, this compound is well-retained and elutes as a sharp, symmetrical peak with a typical retention time of approximately 4.5 minutes. The low pH of the mobile phase effectively mitigates peak tailing, a common issue with basic compounds on silica-based columns.[12][15] The method's specificity was confirmed by analyzing a placebo sample, which showed no interfering peaks at the analyte's retention time. The validation data confirm that the method is linear, accurate, and precise over the specified concentration range, demonstrating its suitability for its intended purpose.[5]

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The method is fully validated in accordance with ICH guidelines and proves to be robust, making it an excellent tool for routine quality control analysis in the pharmaceutical industry.

References

- 1. fda.gov [fda.gov]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. jordilabs.com [jordilabs.com]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. This compound | 1187927-15-6 | FA122910 [biosynth.com]

- 7. 1187927-15-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 8. mdpi.com [mdpi.com]

- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 10. hplc.eu [hplc.eu]

- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 12. agilent.com [agilent.com]

- 13. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]

- 14. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 16. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]

- 17. biotage.com [biotage.com]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. Discover the Art of Buffer selection in HPLC Development part 1 [pharmacores.com]

Application Notes and Protocols for 2-(Aminomethyl)benzamide Derivatives as Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2] Among the promising scaffolds in medicinal chemistry, benzamide derivatives have garnered significant attention for their diverse biological activities, including potent antimicrobial effects.[3][4] This document provides a comprehensive guide to the application of a specific subclass, 2-(aminomethyl)benzamide derivatives, as antimicrobial agents.

Drawing from established research and standardized methodologies, these notes are designed to equip researchers with the foundational knowledge and practical protocols to effectively screen, characterize, and advance these promising compounds. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to antimicrobial drug discovery.

Scientific Rationale: The Antimicrobial Potential of the Benzamide Scaffold

The benzamide core is a versatile pharmacophore, a key structural component in numerous approved drugs. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal properties.[3][5] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some benzamide derivatives have been shown to inhibit FtsZ, a crucial protein involved in bacterial cell division.[6][7] This mechanism of action, targeting a fundamental bacterial process, makes them attractive candidates for overcoming existing resistance mechanisms.

The 2-(aminomethyl)benzamide structure, in particular, offers a unique combination of a rigid aromatic core and a flexible aminomethyl side chain. This allows for diverse chemical modifications to optimize antimicrobial potency, spectrum of activity, and pharmacokinetic properties. The primary amine can be readily functionalized to modulate solubility, cell permeability, and target engagement.

Core Experimental Workflow for Antimicrobial Evaluation

The systematic evaluation of novel 2-(aminomethyl)benzamide derivatives as antimicrobial agents follows a well-defined, multi-step process. This workflow is designed to first establish the antimicrobial activity and then to characterize the potency and spectrum of the lead compounds.

Caption: High-Level Experimental Workflow for Evaluating 2-(Aminomethyl)benzamide Derivatives.

Detailed Protocols and Methodologies

Adherence to standardized protocols is paramount for generating reliable and comparable data. The following sections provide detailed, step-by-step methodologies for the key assays in the antimicrobial evaluation workflow.

Synthesis of 2-(Aminomethyl)benzamide Derivatives

The synthesis of 2-(aminomethyl)benzamide derivatives often starts from readily available precursors like isatoic anhydride.[5][8] A general synthetic scheme involves the reaction of isatoic anhydride with a suitable amine to yield the corresponding 2-aminobenzamide derivative. Subsequent modifications, such as N-alkylation or acylation of the aminomethyl group, can be performed to generate a library of analogs for structure-activity relationship (SAR) studies. Both conventional heating and microwave-assisted synthesis methods can be employed, with the latter often providing advantages in terms of reaction time and yield.[8]

Primary Antimicrobial Screening: Agar-Based Diffusion Methods

The initial screening of newly synthesized compounds is crucial for identifying candidates with antimicrobial potential. Agar diffusion methods, such as the disk diffusion or well diffusion assays, are cost-effective and widely used for this purpose.[8][9] These methods provide qualitative or semi-quantitative data on the ability of a compound to inhibit microbial growth, visualized as a zone of inhibition around the compound-impregnated disk or well.[9]

Protocol: Agar Well Diffusion Assay

-